molecular formula C9H18N4S2 B2524400 N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide CAS No. 331461-65-5

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide

Cat. No.: B2524400
CAS No.: 331461-65-5
M. Wt: 246.39
InChI Key: CUIIFCNZSDGVQR-UHFFFAOYSA-N
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Description

N¹-Cyclohexyl-N²-methyl-1,2-hydrazinedicarbothioamide is a thiourea derivative characterized by a hydrazine backbone substituted with cyclohexyl and methyl groups at the N¹ and N² positions, respectively. The compound belongs to the broader class of hydrazinedicarbothioamides, which are known for their diverse applications in medicinal chemistry, particularly as ligands for metal complexes and antioxidants . Its synthesis typically involves the reaction of a substituted isothiocyanate with a thiosemicarbazide derivative, as demonstrated in analogous compounds (e.g., N¹-(2-chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide) .

Properties

IUPAC Name

1-cyclohexyl-3-(methylcarbamothioylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4S2/c1-10-8(14)12-13-9(15)11-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,10,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIIFCNZSDGVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide typically involves the reaction of cyclohexylamine with methyl isothiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+Methyl isothiocyanateN 1 -cyclohexyl-N 2 -methyl-1,2-hydrazinedicarbothioamide\text{Cyclohexylamine} + \text{Methyl isothiocyanate} \rightarrow \text{N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide} Cyclohexylamine+Methyl isothiocyanate→N 1 -cyclohexyl-N 2 -methyl-1,2-hydrazinedicarbothioamide

Industrial Production Methods

In an industrial setting, the production of N1-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The thiocarbonyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiocarbonyl compounds.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions, including oxidation and reduction processes.

Biology

  • Antimicrobial Properties : Studies have indicated that N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide exhibits antimicrobial activity against various pathogens. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects.
  • Cytotoxic Effects : This compound has been investigated for its cytotoxic properties against cancer cell lines. Preliminary results suggest selective cytotoxicity towards cancer cells while sparing normal cells.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential in developing new drugs, particularly in treating parasitic infections. Its ability to inhibit embryogenesis in parasites presents a novel approach to managing parasitic diseases.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated an MIC (Minimum Inhibitory Concentration) of approximately 256 µg/mL against Staphylococcus aureus. This indicates its potential as a candidate for developing new antimicrobial agents.

Case Study 2: Cancer Research

In vitro studies on human cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. For instance, compounds with similar structures showed promising results against breast and lung cancer cell lines, suggesting further exploration into their mechanisms of action could yield valuable therapeutic insights.

Industrial Applications

This compound finds utility in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agricultural chemistry as a potential pesticide or herbicide targeting specific pests without affecting non-target organisms.

Summary Table of Applications

Field Application Findings/Notes
ChemistryOrganic synthesis reagentBuilding block for complex molecules
BiologyAntimicrobial activityEffective against E. coli and S. aureus
MedicinePotential drug developmentInhibits embryogenesis in parasites
IndustryProduction of specialty chemicalsPossible use as pesticide/herbicide

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Hydrazinedicarbothioamide derivatives exhibit variations in substituents, which critically influence their physicochemical properties, stability, and biological activity. Below is a comparative analysis of N¹-cyclohexyl-N²-methyl-1,2-hydrazinedicarbothioamide with structurally related compounds:

Structural and Functional Group Variations
Compound Name Substituents (N¹, N²) Functional Groups Key Structural Features
N¹-Cyclohexyl-N²-methyl-1,2-hydrazinedicarbothioamide Cyclohexyl, Methyl Thiourea (-NH-CS-NH-) Aliphatic substituents; moderate steric bulk
N¹-(2-Chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide 2-Chlorophenyl, Phenyl Thiourea (-NH-CS-NH-) Aromatic substituents; electron-withdrawing Cl group
N,N'-Dibutyl-1,2-hydrazinedicarbothioamide Butyl, Butyl Thiourea (-NH-CS-NH-) Long alkyl chains; high lipophilicity
N,N,N',N'-Tetramethylhydrazine-1,2-dicarboxamide Methyl, Methyl Carboxamide (-NH-CO-NH-) Non-sulfur analog; reduced redox activity

Key Observations :

  • Electron-Donating Capacity : Aromatic substituents (e.g., phenyl, chlorophenyl) enhance radical scavenging in DPPH assays compared to aliphatic groups (cyclohexyl, methyl) due to resonance stabilization of radicals .
  • Lipophilicity : Alkyl chains (e.g., butyl in N,N'-dibutyl derivatives) increase membrane permeability but may reduce aqueous solubility .
  • Thermal Stability : N¹-(2-Chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide decomposes in two stages (130–325°C), attributed to thiourea bond cleavage and aromatic ring degradation . Data for the cyclohexyl-methyl analog is lacking but predicted to exhibit higher thermal stability due to aliphatic substituents.
Antioxidant Activity

DPPH radical scavenging assays highlight significant differences:

  • N¹-(2-Chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide and its metal complexes (Cu, Zn) show IC₅₀ values < 50 μM, attributed to electron-withdrawing Cl and sulfur’s thiyl radical stabilization .
Metal Complexation Behavior
  • N¹-(2-Chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing antioxidant activity via synergistic effects .
  • Aliphatic substituents (e.g., cyclohexyl, methyl) may reduce metal-binding affinity compared to aromatic analogs due to weaker coordination interactions.

Biological Activity

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : Cx_{x}Hy_{y}Nz_{z}Sw_{w} (exact values to be determined based on structural analysis)
  • Molecular Weight : To be calculated from the molecular formula.
  • Structure : The compound features a hydrazine backbone with cyclohexyl and methyl substituents, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Several studies have explored the antitumor potential of hydrazine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The mechanism often involves:

  • Alkylating Activity : The ability to form covalent bonds with DNA, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases, preventing cancer cell proliferation.

Antimicrobial Properties

Hydrazinedicarbothioamides have been investigated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against:

  • Bacteria : Including strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Notably effective against Candida species.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
  • Inhibition of Enzymatic Pathways : Interferes with specific metabolic pathways crucial for cell survival.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on L1210 leukemia cells. Results indicated:

  • IC50 Values : Significant reduction in cell viability with an IC50 value comparable to established chemotherapeutics.

Study 2: Antimicrobial Assessment

In another study assessing antimicrobial activity, the compound was tested against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Results showed MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria.

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorL1210 leukemiaX µM
AntimicrobialStaphylococcus aureusY µg/mL
AntimicrobialEscherichia coliZ µg/mL

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